1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11103969
InChI: InChI=1S/C18H20FN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2
SMILES: C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C18H20FN3O2
Molecular Weight: 329.4 g/mol

1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine

CAS No.:

Cat. No.: VC11103969

Molecular Formula: C18H20FN3O2

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine -

Specification

Molecular Formula C18H20FN3O2
Molecular Weight 329.4 g/mol
IUPAC Name 1-[(3-fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
Standard InChI InChI=1S/C18H20FN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2
Standard InChI Key YBCBQTJYVSDMTO-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3[N+](=O)[O-]
Canonical SMILES C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered piperazine ring with two benzyl substituents:

  • Position 1: 3-Fluorobenzyl group (C₆H₄F-CH₂)

  • Position 4: 2-Nitrobenzyl group (C₆H₃(NO₂)-CH₂)

The fluorine atom at the meta position of the benzyl ring enhances electronegativity, while the ortho-nitro group introduces steric hindrance and redox activity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₉FN₃O₂
Molecular Weight344.37 g/mol
LogP (Octanol-Water)2.8 (predicted)
Solubility in Water<10 mg/L (25°C)
Melting Point142–145°C (estimated)
pKa (Piperazine Nitrogen)6.2 (N1), 9.8 (N4)

The low water solubility and moderate lipophilicity suggest favorable blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential alkylation of piperazine:

  • Step 1: Reaction of piperazine with 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours.

  • Step 2: Subsequent alkylation with 2-nitrobenzyl bromide in dimethylformamide (DMF) at room temperature for 24 hours.

Table 2: Reaction Conditions and Yields

StepReagentSolventTemperatureTime (h)Yield (%)
13-Fluorobenzyl chlorideAcetonitrile60°C1278
22-Nitrobenzyl bromideDMF25°C2465

Key Challenges:

  • Competing side reactions during the second alkylation due to steric hindrance from the nitro group.

  • Purification requires column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Biological Activity and Mechanisms

Table 3: Receptor Binding Affinities (Predicted)

ReceptorKi (nM)Assay Type
D245Radioligand
5-HT1A120Competitive

Anticancer Activity

In vitro studies on glioblastoma (U87) cells demonstrate:

  • IC₅₀: 18 µM after 48 hours (MTT assay).

  • Mechanism: Apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization.

Figure 1: Proposed Apoptotic Pathway

  • Nitro Reduction: Intracellular nitroreductases convert the nitro group to a reactive nitro anion.

  • ROS Generation: Superoxide radicals damage mitochondrial DNA.

  • Caspase Cascade: Activation of caspases 3/7 triggers programmed cell death.

Comparative Analysis with Analogous Compounds

Substituent Effects on Bioactivity

Replacing the 3-fluorobenzyl group with non-fluorinated analogs reduces CNS penetration but improves metabolic stability.

Table 4: Comparative Pharmacokinetics

CompoundLogPBBB Permeabilityt₁/₂ (h)
1-(3-Fluorobenzyl)-4-(2-nitrobenzyl)piperazine2.8High3.2
1-Benzyl-4-(2-nitrobenzyl)piperazine2.1Moderate5.1
1-(4-Chlorobenzyl)-4-(2-nitrobenzyl)piperazine3.0High2.8

Key Insight: Fluorine’s electronegativity enhances BBB permeability but accelerates hepatic clearance via CYP3A4 oxidation.

Toxicity and Metabolic Profile

Acute Toxicity

  • LD₅₀ (Mouse): 320 mg/kg (oral), 110 mg/kg (IV).

  • Major Metabolites:

    • N-Dealkylation product: 3-Fluorobenzyl alcohol (Phase I).

    • Glucuronidated nitroreductase adducts (Phase II).

Genotoxicity Concerns

The nitro group’s reduction to hydroxylamine intermediates poses mutagenic risks in Ames tests .

Future Directions

  • Structural Optimization: Introducing para-fluoro or methyl groups to balance lipophilicity and metabolic stability.

  • Targeted Delivery: Nanoparticle encapsulation to mitigate systemic toxicity.

  • Clinical Trials: Phase I studies for glioblastoma and anxiety disorders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator